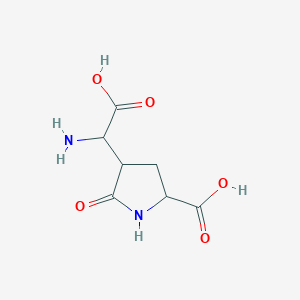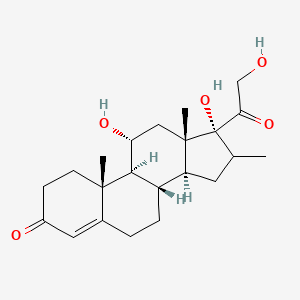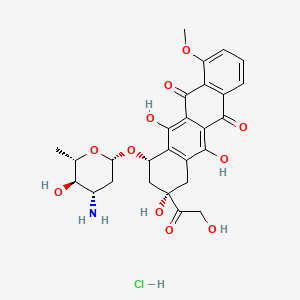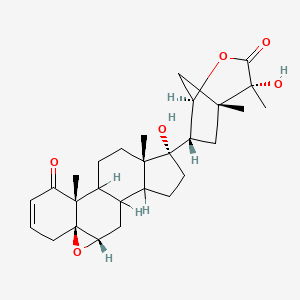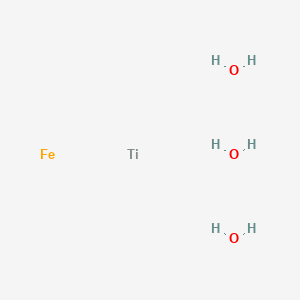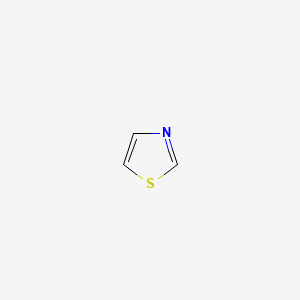
Thiazole
Übersicht
Beschreibung
Thiazole is a heterocyclic compound characterized by a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one sulfur atom . It is a pale yellow liquid with a pyridine-like odor and has the molecular formula C3H3NS . This compound is notable for its presence in various biologically active molecules, including vitamin B1 (thiamine), and is widely used in pharmaceuticals, agrochemicals, and dyes .
Wirkmechanismus
Target of Action
Thiazole, a heterocyclic compound, is known to interact with various targets in biological systems . One of the primary targets of this compound derivatives is the helminth-specific enzyme fumarate reductase . This enzyme plays a crucial role in the energy metabolism of helminths, a group of parasitic worms .
Mode of Action
It is believed that this compound most likely inhibits the activity of fumarate reductase . This inhibition disrupts the energy metabolism of the helminths, leading to their death . Furthermore, this compound derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
This compound derivatives have been associated with the inhibition of several biochemical pathways. For instance, they have been linked with the inhibition of NFkB/mTOR/PI3K/AkT and regulation of estrogen-mediated activity . Additionally, this compound derivatives can modulate critical targets such as topoisomerase and HDAC .
Pharmacokinetics
The solubility of this compound in water, alcohol, and ether suggests that it may be readily absorbed and distributed in the body
Result of Action
The interaction of this compound with its targets leads to various molecular and cellular effects. For instance, the inhibition of fumarate reductase disrupts the energy metabolism of helminths, leading to their death . Additionally, this compound derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . These actions can lead to changes in cellular functions and can have therapeutic effects in treating various diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the planar structure of this compound and its significant pi-electron delocalization contribute to its stability and reactivity . .
Biochemische Analyse
Biochemical Properties
Thiazole plays a crucial role in various biochemical reactions. It is a core component of thiamine (vitamin B1), which is essential for carbohydrate metabolism and neural function. This compound interacts with several enzymes and proteins, including transketolase and pyruvate dehydrogenase, facilitating the decarboxylation of pyruvate to acetyl-CoA. These interactions are vital for the citric acid cycle and energy production in cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neural cells, this compound derivatives have been shown to enhance neurotransmitter synthesis and release, thereby improving cognitive functions. Additionally, this compound-containing compounds can modulate the expression of genes involved in oxidative stress response, providing neuroprotective effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their functions. For instance, this compound derivatives inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins. This modulation can result in changes in cell cycle progression and apoptosis. This compound also affects gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under physiological conditions, but its derivatives may undergo degradation, affecting their bioactivity. Long-term studies have shown that this compound-containing compounds can sustain their effects on cellular functions, such as maintaining antioxidant defenses and reducing inflammation, over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound derivatives exhibit beneficial effects, such as enhanced cognitive function and reduced oxidative stress. At high doses, these compounds can become toxic, leading to adverse effects like hepatotoxicity and neurotoxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of thiamine. Enzymes such as this compound synthase catalyze the formation of the this compound ring from precursor molecules. This compound derivatives can also influence metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle, thereby affecting overall energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. This compound-binding proteins facilitate its localization to specific sites, ensuring its availability for biochemical reactions. The distribution of this compound can influence its bioavailability and efficacy in different tissues .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It is often found in the mitochondria, where it participates in energy production and oxidative stress response. This compound-containing compounds may also localize to the nucleus, influencing gene expression and DNA repair processes. Post-translational modifications, such as phosphorylation, can direct this compound to specific organelles, enhancing its functional specificity .
Vorbereitungsmethoden
Thiazole can be synthesized through several methods:
From Thioamides: Thioamides react with α-haloketones to form this compound derivatives.
Cyclization of Tosylmethyl Isocyanide: This method involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of a base like KOH.
Copper-Catalyzed Condensation: A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) provides thiazoles under mild reaction conditions.
Green Chemistry Approaches: Environmentally friendly methods using green solvents, catalysts, and microwave irradiation have been developed for the synthesis of thiazoles.
Analyse Chemischer Reaktionen
Thiazole undergoes various chemical reactions:
Electrophilic Substitution: The C5 position of the this compound ring is the primary site for electrophilic substitution due to its electron density.
Nucleophilic Substitution: The C2 position is susceptible to nucleophilic substitution.
Protonation and Deprotonation: This compound can be protonated at the N3 position and deprotonated at the C2 position by organolithium compounds.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, forming various derivatives.
Wissenschaftliche Forschungsanwendungen
Thiazole and its derivatives have numerous applications in scientific research:
Agrochemicals: This compound derivatives are used as fungicides and pesticides.
Dyes and Pigments: This compound-based dyes are used in the textile industry.
Biological Research: This compound-containing compounds are used in the study of biological processes and as probes in biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Thiazole is part of the azole family, which includes imidazoles and oxazoles . Compared to these compounds, this compound has unique properties due to the presence of both sulfur and nitrogen in its ring structure:
Imidazole: Contains two nitrogen atoms in the ring.
Oxazole: Contains one oxygen and one nitrogen atom in the ring.
Isothis compound: An isomer of this compound with the sulfur and nitrogen atoms in different positions.
This compound’s unique combination of sulfur and nitrogen atoms in its ring structure contributes to its distinct chemical properties and wide range of applications.
Eigenschaften
IUPAC Name |
1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NS/c1-2-5-3-4-1/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWLAAWBMGSTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NS | |
| Record name | THIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059776 | |
| Record name | Thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiazole appears as colorless or pale yellow liquid with a foul odor. (NTP, 1992), Colorless or light yellow liquid with a foul characteristic odor; [Merck Index] Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Liquid, Colourless to pale yellow liquid; green, sweet, nutty, tomatoe note | |
| Record name | THIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Thiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Thiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/965/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
242.2 °F at 760 mmHg (NTP, 1992), 115.00 to 118.00 °C. @ 760.00 mm Hg | |
| Record name | THIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (NTP, 1992), Slightly soluble in water; Soluble in ether, Miscible at room temperature (in ethanol) | |
| Record name | THIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/965/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.1998 (NTP, 1992) - Denser than water; will sink, 1.198-1.202 | |
| Record name | THIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/965/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
288-47-1 | |
| Record name | THIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320RCW8PEF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of thiazole?
A1: The molecular formula of this compound is C3H3NS, and its molecular weight is 85.13 g/mol.
Q2: What spectroscopic data is available for characterizing this compound derivatives?
A2: Commonly employed techniques include 1H NMR, 13C NMR, IR, and mass spectrometry. [, , , , ] For instance, 1H NMR analysis helped to determine the presence of hydrogen bonding in ortho-substituted aminophenyl benzothiazoles. []
Q3: How does the incorporation of a this compound ring influence the conformational flexibility of organic semiconducting materials?
A3: Studies on benzothis compound-fluorene based materials indicate that the this compound ring, in conjunction with the inherent flexibility of the fluorene unit and alkyl side chains, can contribute to significant conformational flexibility. This flexibility can lead to polymorphism, influencing the material's packing characteristics and π-π interactions. []
Q4: What is the impact of replacing thiophene with this compound units on the HOMO and LUMO energy levels of organic semiconductors?
A4: Theoretical studies using Density Functional Theory (DFT) reveal that replacing thiophene units with this compound units generally lowers both the HOMO and LUMO energy levels in organic semiconductors. This effect is also observed when substituting furan units with oxazole counterparts. []
Q5: What is the mechanism of action of zinc this compound against Xanthomonas oryzae pv. oryzae?
A5: While the precise mechanism is not fully elucidated within the provided research, zinc this compound exhibits strong antibacterial activity against Xanthomonas. It has been suggested as a promising bactericide for bacterial leaf blight (BLB) control in rice. [, ]
Q6: Are there concerns about the development of resistance to zinc this compound in Xanthomonas oryzae pv. oryzae?
A6: Laboratory studies have shown that while zinc this compound-resistant mutants of Xanthomonas oryzae pv. oryzae can be generated, their resistance tends to decrease over successive generations without bactericide exposure. []
Q7: What are the potential applications of this compound derivatives in medicinal chemistry?
A7: this compound derivatives have demonstrated diverse pharmacological activities, making them attractive targets for drug discovery. They have shown promise as anticancer [], antibacterial [, ], antifungal [], anti-inflammatory [], and anti-tuberculosis [] agents. [6, 16, 23-25]
Q8: How does the presence of a this compound ring in 5-lipoxygenase inhibitors influence their activity and chiral recognition?
A8: Research on (methoxyalkyl)thiazoles, exemplified by ZM-211965 (compound 7 in the referenced study []), revealed that the (S)-enantiomer exhibits significantly higher potency than the (R)-enantiomer against 5-lipoxygenase. Conformational analysis suggests that the this compound ring plays a crucial role in this enantioselectivity and the active conformation of these inhibitors. []
Q9: Can you provide an example of a successful application of a this compound derivative as a drug?
A9: While the provided research doesn't delve into specific drug approvals, it highlights several this compound-containing drugs currently used clinically. Examples include pramipexole for Parkinson's disease, the antiplatelet drug ticlopidine, and the antifungal drug sulfathis compound. []
Q10: What are some common synthetic strategies for preparing this compound derivatives?
A10: The Hantzsch this compound synthesis is a widely used method involving the reaction of α-halocarbonyl compounds with thiourea or thioamides. [, ] Other approaches include the reaction of potassium cyanocarbonimidodithioate with activated nitriles or esters followed by cyclization. []
Q11: How can the this compound ring be further functionalized for the development of new compounds?
A11: Several methods allow for the regioselective functionalization of the this compound ring. These include palladium-catalyzed C–H arylation reactions, which can be enhanced by microwave irradiation. This approach has led to this compound derivatives with increased σ1 receptor affinity. []
Q12: How does the position of an aryl group on the this compound core affect its biological activity?
A12: Studies on this compound analogs of spirocyclic thiophenes showed that introducing a 4-tolyl moiety at the C4 or C5 position of the this compound core significantly impacted σ1 receptor affinity. Notably, both regioisomers displayed similar affinities, possibly due to the rapid rotation around the piperidine-thiazole bond. []
Q13: How does the introduction of a carborane cage influence the properties and potential applications of benzothis compound derivatives?
A13: Replacing the phenyl ring in 2-(4-aminophenyl)benzothis compound with a m-carborane cage resulted in analogues with increased hydrophobicity. These modified compounds, radiolabeled with carbon-11, offer potential as new radiotracers for in vitro and in vivo studies. []
Q14: What is the significance of using a ball mill for the synthesis of zinc this compound?
A14: Research indicates that zinc this compound, a promising fungicide, can be synthesized efficiently and with reduced waste using a ball mill. This method, involving the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole and zinc acetate dihydrate, offers a greener alternative to traditional synthetic routes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1,3-dimethyl-2-oxo-5-[[oxo(propoxy)methyl]amino]-4-imidazolidinyl]carbamic acid propyl ester](/img/structure/B1198537.png)
![2-[(3-Cyano-6-cyclopropyl-4-thiophen-2-yl-2-pyridinyl)thio]acetamide](/img/structure/B1198538.png)
